molecular formula C2H6N2O B10800827 Azoxymethane CAS No. 54168-20-6

Azoxymethane

Cat. No.: B10800827
CAS No.: 54168-20-6
M. Wt: 74.08 g/mol
InChI Key: DGAKHGXRMXWHBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Azoxymethane can be synthesized through the oxidation of azomethane. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories due to its specialized applications. The production process involves stringent safety protocols given its carcinogenic nature .

Chemical Reactions Analysis

Types of Reactions: Azoxymethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce simpler amine compounds .

Scientific Research Applications

Azoxymethane is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

Azoxymethane exerts its effects primarily through the formation of DNA adducts. It is metabolized in the liver by the cytochrome P450 enzyme system, particularly the CYP2E1 isoform, into methylazoxymethanol. This metabolite then induces the formation of O6-methylguanine in DNA, leading to G→A transitions and subsequent tumor formation . The compound’s carcinogenicity is attributed to its ability to cause specific gene mutations and disrupt normal cellular processes .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific application in inducing colon carcinoma in laboratory animals. Its ability to form DNA adducts and cause specific gene mutations makes it a valuable tool in cancer research. Unlike some other carcinogens, this compound’s effects are well-characterized, allowing for detailed studies on the mechanisms of carcinogenesis and the development of preventive strategies .

Properties

IUPAC Name

methyl-methylimino-oxidoazanium
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InChI

InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3
Source PubChem
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InChI Key

DGAKHGXRMXWHBX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN=[N+](C)[O-]
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Molecular Formula

C2H6N2O
Record name AZOXYMETHANE
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DSSTOX Substance ID

DTXSID3020124, DTXSID70860350
Record name Azoxymethane
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Record name (Methyl-ONN-azoxy)methane
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Molecular Weight

74.08 g/mol
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Physical Description

Azoxymethane is a clear oily liquid. (NTP, 1992)
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Boiling Point

208 °F at 760 mmHg (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
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Density

0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

25843-45-2, 54168-20-6
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Record name (E)-Methylazoxymethane
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